3-[(2-METHOXYETHOXY)CARBONYL]-2-METHYL-1-BENZOFURAN-5-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE
Description
This compound is a structurally complex ester featuring two aromatic heterocyclic systems: a 2-methyl-1-benzofuran moiety and a 2H-1,3-benzodioxole group. The benzofuran ring is substituted with a methoxyethoxycarbonyl group at the 3-position, while the benzodioxole unit is linked via a carboxylate ester at the 5-position. Its molecular formula is C₂₆H₂₂N₂O₆S, with a molecular weight of 490.539 g/mol .
Properties
IUPAC Name |
[3-(2-methoxyethoxycarbonyl)-2-methyl-1-benzofuran-5-yl] 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O8/c1-12-19(21(23)25-8-7-24-2)15-10-14(4-6-16(15)28-12)29-20(22)13-3-5-17-18(9-13)27-11-26-17/h3-6,9-10H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPPCFIYLCDOOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC4=C(C=C3)OCO4)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-METHOXYETHOXY)CARBONYL]-2-METHYL-1-BENZOFURAN-5-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the appropriate benzofuran and benzo[d][1,3]dioxole precursors. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-METHOXYETHOXY)CARBONYL]-2-METHYL-1-BENZOFURAN-5-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(2-METHOXYETHOXY)CARBONYL]-2-METHYL-1-BENZOFURAN-5-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[(2-METHOXYETHOXY)CARBONYL]-2-METHYL-1-BENZOFURAN-5-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Methylbenzofuran-5-carboxylic Acid (CAS 501892-99-5)
- Structural Differences : Lacks the benzodioxole-carboxylate ester and methoxyethoxycarbonyl substituent.
- Applications : Primarily used as a synthetic intermediate in organic chemistry, whereas the target compound’s ester groups may enhance its suitability as a prodrug or polymer precursor .
2H-1,3-Benzodioxole-5-carboxylic Acid (CAS 94-53-1)
- Structural Differences : Contains a free carboxylic acid group instead of an ester linkage.
- Functional Implications : The free acid group increases hydrophilicity but reduces stability under basic conditions. This contrasts with the target compound’s ester, which may improve hydrolytic stability in biological systems .
Sulfonamide Derivatives (e.g., Cinosulfuron, Azimsulfuron)
- Structural Differences : Replace benzofuran/benzodioxole systems with triazine or pyrimidine rings linked to sulfonamide groups.
- Functional Implications : Sulfonamides are typically herbicides, acting as acetolactate synthase inhibitors. The target compound’s ester-rich structure may instead target enzymes like esterases or lipases, suggesting divergent biological roles .
Data Table: Key Structural and Molecular Features
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound | C₂₆H₂₂N₂O₆S | 490.539 | Benzofuran, benzodioxole, ester linkages | Pharmaceuticals, agrochemicals |
| 3-Methylbenzofuran-5-carboxylic Acid | C₁₀H₈O₃ | 176.17 | Benzofuran, carboxylic acid | Synthetic intermediate |
| 2H-1,3-Benzodioxole-5-carboxylic Acid | C₈H₆O₄ | 166.13 | Benzodioxole, carboxylic acid | Medicinal chemistry |
| Cinosulfuron (Herbicide) | C₁₅H₁₈N₄O₆S | 382.39 | Triazine, sulfonamide | Agriculture |
Research Findings and Hypotheses
Physicochemical Properties
- Solubility : The methoxyethoxy group may enhance water solubility compared to simpler methyl or ethyl esters.
- Stability : Ester linkages could confer resistance to enzymatic degradation compared to sulfonamide-based herbicides .
Biological Activity
3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl 2H-1,3-benzodioxole-5-carboxylate is a synthetic compound that has attracted attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Formula: C13H16O6
Molecular Weight: 268.2625 g/mol
CAS Number: 207790-01-0
IUPAC Name: this compound
Research indicates that compounds similar to 3-[(2-methoxyethoxy)carbonyl]-2-methyl-1-benzofuran derivatives exhibit significant biological activities, particularly in the context of ischemic conditions. These compounds may function as inhibitors of ischemic cell death through various mechanisms, including:
- Antioxidant Activity: Protecting cells from oxidative stress during ischemia.
- Cell Signaling Modulation: Influencing pathways related to cell survival and apoptosis.
Case Studies and Research Findings
-
Ischemic Cell Death Inhibition
A study evaluated the efficacy of various benzofuran derivatives in inhibiting ischemic cell death in H9c2 cardiac cells and rat primary cardiac myocytes. The introduction of specific substituents significantly enhanced the potency of these compounds. For instance, a related compound demonstrated an EC50 value of 0.532 μM with only 6.18% cell death under ischemic conditions . -
Synthesis and Evaluation
The synthesis of benzofuran derivatives has been documented, highlighting their potential as therapeutic agents against ischemic injury. The biological evaluation showed that modifications at the benzofuran ring could lead to improved pharmacological profiles . -
Comparative Analysis
A comparative analysis of various benzofuran derivatives revealed that those with electron-withdrawing groups exhibited enhanced biological activity compared to their non-substituted counterparts. This suggests that the electronic nature of substituents plays a crucial role in modulating biological effects.
Data Table: Biological Activity Comparison
| Compound Name | EC50 (μM) | Cell Death (%) | Mechanism of Action |
|---|---|---|---|
| 3-[2-(4-nitrophenylsulfanyl)-acetylamino]-benzofuran | 0.532 | 6.18 | Ischemic cell death inhibition |
| 4-chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino]-benzofuran | 0.557 | 7.02 | Ischemic cell death inhibition |
| 3-[(2-Methoxyethoxy)carbonyl]-2-methyl-benzofuran | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
